molecular formula C30H30N2O4 B14980153 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14980153
M. Wt: 482.6 g/mol
InChI Key: BYNNTCNAKYYKJZ-UHFFFAOYSA-N
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Description

2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H30N2O4

Molecular Weight

482.6 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O4/c1-19-16-24-25(17-20(19)2)36-29-26(28(24)33)27(32(30(29)34)15-9-14-31(3)4)21-10-8-13-23(18-21)35-22-11-6-5-7-12-22/h5-8,10-13,16-18,27H,9,14-15H2,1-4H3

InChI Key

BYNNTCNAKYYKJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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